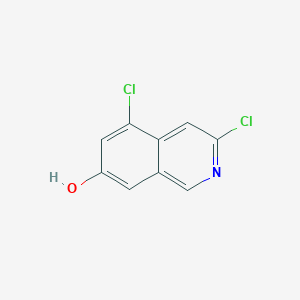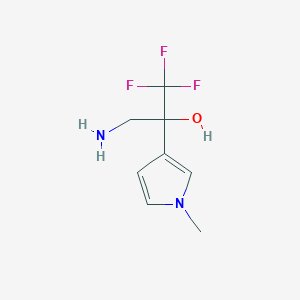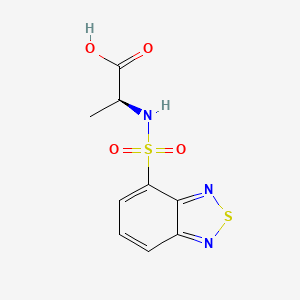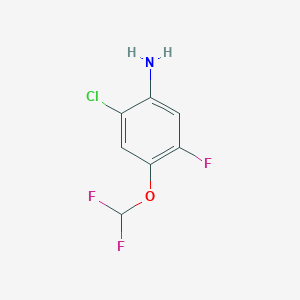
3-((1H-Imidazol-4-yl)methyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1H-Imidazol-4-yl)methyl)morpholine is a chemical compound that features both an imidazole ring and a morpholine ring. The imidazole ring is a five-membered heterocycle containing two nitrogen atoms, while the morpholine ring is a six-membered heterocycle containing one nitrogen and one oxygen atom. This compound is of interest due to its unique structure, which combines the properties of both imidazole and morpholine, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1H-Imidazol-4-yl)methyl)morpholine typically involves the reaction of imidazole derivatives with morpholine under specific conditions. One common method is the alkylation of imidazole with a morpholine derivative. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
3-((1H-Imidazol-4-yl)methyl)morpholine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or peracids, leading to the formation of imidazole N-oxides.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, which can affect the imidazole ring or the morpholine ring.
Substitution: The imidazole ring can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or peracids in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated imidazole derivatives can react with nucleophiles like amines or thiols in solvents such as ethanol or acetonitrile.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole or morpholine derivatives.
Substitution: Substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-((1H-Imidazol-4-yl)methyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-((1H-Imidazol-4-yl)methyl)morpholine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, influencing enzyme function or acting as a competitive inhibitor. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole: A simpler structure with only the imidazole ring, lacking the morpholine ring.
Morpholine: Contains only the morpholine ring, without the imidazole ring.
Histamine: Contains an imidazole ring and is structurally similar but lacks the morpholine ring.
Uniqueness
3-((1H-Imidazol-4-yl)methyl)morpholine is unique due to the combination of the imidazole and morpholine rings, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to compounds containing only one of these rings.
Propiedades
Fórmula molecular |
C8H13N3O |
|---|---|
Peso molecular |
167.21 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-ylmethyl)morpholine |
InChI |
InChI=1S/C8H13N3O/c1-2-12-5-8(10-1)3-7-4-9-6-11-7/h4,6,8,10H,1-3,5H2,(H,9,11) |
Clave InChI |
MXDMZERQDSRAPX-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1)CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




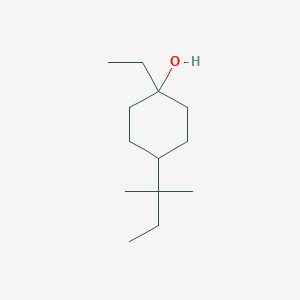
![6-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13162539.png)

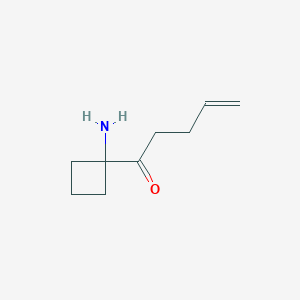
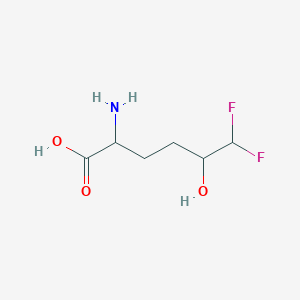
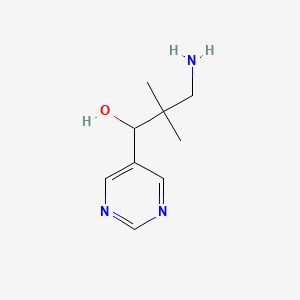
![1-Methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B13162560.png)
![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
